molecular formula C14H11NO3S B5871613 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone

1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone

Cat. No.: B5871613
M. Wt: 273.31 g/mol
InChI Key: XTFKMNCFLBDQAV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone is an organic compound characterized by the presence of a nitrophenyl group and a phenylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with thiophenol in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, alcohols

Major Products:

    Oxidation: 1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone

    Reduction: 1-(4-Aminophenyl)-2-(phenylsulfanyl)ethanone

    Substitution: Various substituted ethanone derivatives

Scientific Research Applications

1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone: Similar structure but with a sulfone group instead of a sulfanyl group.

    1-(4-Aminophenyl)-2-(phenylsulfanyl)ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(4-Nitrophenyl)-2-(phenylsulfanyl)propanone: Similar structure but with a propanone backbone instead of an ethanone backbone.

Uniqueness: 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone is unique due to the combination of its nitrophenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

1-(4-nitrophenyl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFKMNCFLBDQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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